molecular formula C12H19NO5 B1640313 Methyl N-Boc-2-oxopiperidine-3-carboxylate CAS No. 400073-68-9

Methyl N-Boc-2-oxopiperidine-3-carboxylate

Cat. No.: B1640313
CAS No.: 400073-68-9
M. Wt: 257.28 g/mol
InChI Key: QGBUILFJIXXYKZ-UHFFFAOYSA-N
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Description

Methyl N-Boc-2-oxopiperidine-3-carboxylate is a chemical compound with the molecular formula C12H19NO5. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-Boc-2-oxopiperidine-3-carboxylate can be synthesized through a multi-step process involving the protection of the piperidine nitrogen, followed by esterification and oxidation reactions. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale batch or continuous processes, utilizing similar synthetic routes as described above. The choice of reagents and conditions may vary to optimize yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Methyl N-Boc-2-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl N-Boc-2-oxopiperidine-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl N-Boc-2-oxopiperidine-3-carboxylate involves its reactivity towards various nucleophiles and electrophiles. The Boc-protected nitrogen and ester functional groups provide sites for chemical modification, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-Boc-2-oxopiperidine-3-carboxylate is unique due to its combination of Boc protection and ester functionality, which provides enhanced stability and reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 2-oxopiperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-5-6-8(9(13)14)10(15)17-4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBUILFJIXXYKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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